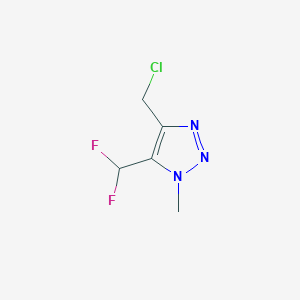![molecular formula C15H25Cl3N2O2 B2901139 N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]acetamide;dihydrochloride CAS No. 102489-48-5](/img/structure/B2901139.png)
N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]acetamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]acetamide;dihydrochloride is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a diethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride typically involves the following steps:
Formation of the Acetamide Core: The acetamide core can be synthesized by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Chloro-Substituted Phenyl Ring: The chloro-substituted phenyl ring can be introduced through a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with the acetamide core.
Attachment of the Ethoxy Group: The ethoxy group can be attached via an etherification reaction, where an alcohol reacts with the acetamide derivative in the presence of an acid catalyst.
Incorporation of the Diethylamino Group: The diethylamino group can be introduced through an amination reaction, where a diethylamine reacts with the intermediate compound.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the diethylamino group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can occur at the chloro-substituted phenyl ring, leading to the formation of a dechlorinated product.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the ethoxy and diethylamino groups.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Substituted phenyl derivatives with various nucleophiles.
Applications De Recherche Scientifique
Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In biochemical assays to study enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development and pharmacological studies.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(dimethylamino)ethoxy]-, hydrochloride
- Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)propoxy]-, hydrochloride
Uniqueness
Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride is unique due to its specific substitution pattern and the presence of both ethoxy and diethylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2O2.2ClH/c1-4-18(5-2)9-10-20-11-14(19)17-15-12(3)7-6-8-13(15)16;;/h6-8H,4-5,9-11H2,1-3H3,(H,17,19);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUDPXMDYLGMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCC(=O)NC1=C(C=CC=C1Cl)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chloro-5-methoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2901062.png)
![N-(6-((4-((6-methylbenzo[d]thiazol-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide](/img/structure/B2901063.png)



![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2901071.png)


![2-(3-chlorobenzyl)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2901074.png)
![1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B2901075.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(5-propan-2-yloxypyrazin-2-yl)methanone;hydrochloride](/img/structure/B2901077.png)

